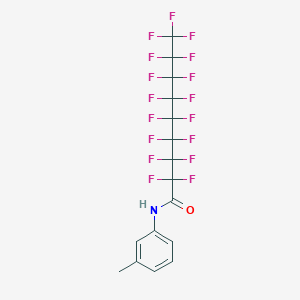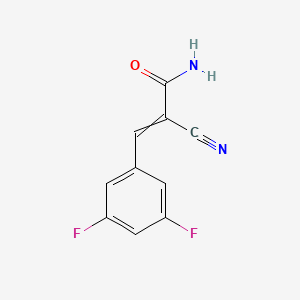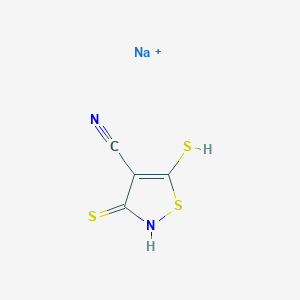![molecular formula C17H29NO B12465709 N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide](/img/structure/B12465709.png)
N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide typically involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . This method yields the desired amide in high purity and yield. The reaction conditions often include moderate temperatures and the use of organic solvents such as acetonitrile.
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various functionalized adamantane derivatives, such as halogenated adamantanes, aminoadamantanes, and adamantanone.
科学研究应用
N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and ability to cross biological membranes.
Industry: Utilized in the production of high-performance materials, such as polymers and lubricants, due to its thermal stability and rigidity.
作用机制
The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with biological membranes, enhancing the compound’s ability to penetrate cells. This property is particularly useful in drug delivery systems. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Adamantane: The parent hydrocarbon with a similar cage-like structure.
Amantadine: An antiviral and antiparkinsonian drug with an adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane structure.
Uniqueness
N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its combination of stability, rigidity, and functional versatility makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C17H29NO |
|---|---|
分子量 |
263.4 g/mol |
IUPAC 名称 |
N-[1-(1-adamantyl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H29NO/c1-11(2)4-16(19)18-12(3)17-8-13-5-14(9-17)7-15(6-13)10-17/h11-15H,4-10H2,1-3H3,(H,18,19) |
InChI 键 |
XYIOYXGWBNSBAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)NC(C)C12CC3CC(C1)CC(C3)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12465639.png)
![4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12465640.png)





![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12465672.png)
![N-(3-acetylphenyl)-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12465678.png)
![3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12465680.png)

![N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B12465689.png)
![2-{4-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12465697.png)
